molecular formula C5H9BrO B11755287 (1S,2R)-2-Bromo-cyclopentanol

(1S,2R)-2-Bromo-cyclopentanol

Cat. No.: B11755287
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-UHNVWZDZSA-N
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Description

(1S,2R)-2-Bromo-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclopentane ring. The compound’s stereochemistry is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Bromo-cyclopentanol typically involves the bromination of cyclopentanol. One common method is the reaction of cyclopentanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the (1S,2R) isomer.

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. Enzymatic processes may also be employed to achieve high enantioselectivity in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Bromo-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The bromine atom can be reduced to form cyclopentanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Scientific Research Applications

(1S,2R)-2-Bromo-cyclopentanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Bromo-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    (1R,2S)-2-Bromo-cyclopentanol: The enantiomer of (1S,2R)-2-Bromo-cyclopentanol with different stereochemistry.

    (1S,2S)-2-Bromo-cyclopentanol: A diastereomer with different spatial arrangement of atoms.

    Cyclopentanol: The parent compound without the bromine atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(1S,2R)-2-bromocyclopentan-1-ol

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

BQVWZYQFAVLQKE-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Br)O

Canonical SMILES

C1CC(C(C1)Br)O

Origin of Product

United States

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